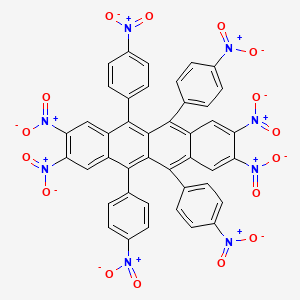
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of multiple nitro groups and phenyl rings attached to a tetracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene typically involves multi-step organic reactions. The process begins with the preparation of the tetracene core, followed by the introduction of nitro groups and phenyl rings. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and efficiency. Safety measures are crucial during production due to the compound’s explosive nature.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amino derivatives, while substitution reactions can produce a variety of functionalized tetracene compounds.
Applications De Recherche Scientifique
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules, although its high reactivity limits its use in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo controlled reactions.
Industry: Primarily used in the development of high-energy materials for explosives and propellants.
Mécanisme D'action
The mechanism by which 2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene exerts its effects is primarily through its high-energy content and reactivity. The nitro groups play a crucial role in its explosive characteristics, releasing a significant amount of energy upon decomposition. The molecular targets and pathways involved in its action are related to its ability to undergo rapid oxidation and reduction reactions, leading to the release of gases and heat.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known explosive compound with similar nitro groups.
Hexanitrohexaazaisowurtzitane (CL-20): A high-energy material with a more complex structure and higher density.
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW): Known for its high detonation velocity and pressure.
Uniqueness
2,3,8,9-Tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene is unique due to its tetracene backbone and the specific arrangement of nitro and phenyl groups. This structure provides a balance between stability and reactivity, making it suitable for specific high-energy applications.
Propriétés
Numéro CAS |
918164-30-4 |
|---|---|
Formule moléculaire |
C42H20N8O16 |
Poids moléculaire |
892.6 g/mol |
Nom IUPAC |
2,3,8,9-tetranitro-5,6,11,12-tetrakis(4-nitrophenyl)tetracene |
InChI |
InChI=1S/C42H20N8O16/c51-43(52)25-9-1-21(2-10-25)37-29-17-33(47(59)60)34(48(61)62)18-30(29)39(23-5-13-27(14-6-23)45(55)56)42-40(24-7-15-28(16-8-24)46(57)58)32-20-36(50(65)66)35(49(63)64)19-31(32)38(41(37)42)22-3-11-26(12-4-22)44(53)54/h1-20H |
Clé InChI |
FGUKDRWFVKVZRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)[N+](=O)[O-])[N+](=O)[O-])C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


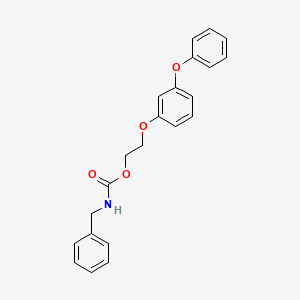
![2-[6-(Cyclopentyloxy)pyridin-3-yl]ethan-1-amine](/img/structure/B14199390.png)

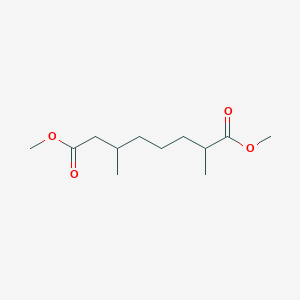

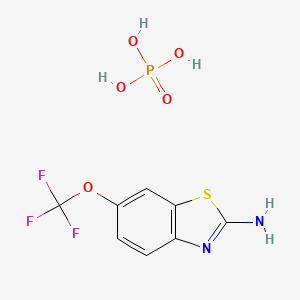
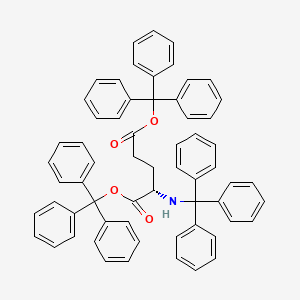
![Ethoxy(dimethyl){2-[(trimethylsilyl)ethynyl]phenyl}silane](/img/structure/B14199431.png)
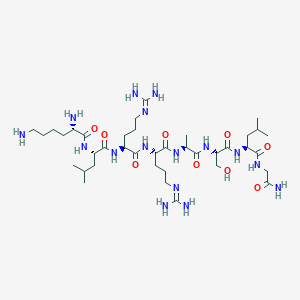


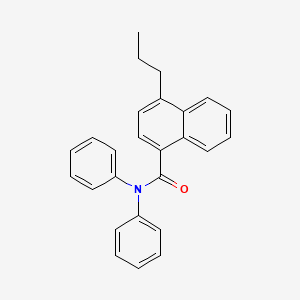
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)

